Boldenone
Overview
Description
Mechanism of Action
Target of Action
Boldenone, also known as Dehydrotestosterone, primarily targets the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The AR plays a crucial role in the development and maintenance of male sexual characteristics .
Mode of Action
This compound interacts with its primary target, the Androgen Receptor, by binding to it . This binding regulates gene transcription, leading to changes in the expression of genes that are under the control of these receptors . This compound is an androgen that differs from 17b-testosterone (17b-T) by only one double bond at the 1-position, and the removal of the methyl group protecting the 17-OH group allows it to be orally active .
Biochemical Pathways
It is known that this compound increases nitrogen retention, protein synthesis, appetite, and stimulates the release of erythropoietin in the kidneys . Erythropoietin is a hormone that stimulates the production of red blood cells, thereby increasing the oxygen-carrying capacity of the blood .
Pharmacokinetics
It is known that this compound has a half-life of approximately 14 days . This long half-life suggests that this compound has a prolonged duration of action, which could impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve anabolic activities with low androgenic potency . This means that this compound promotes the growth of muscle mass and the development of male sexual characteristics, but with less intensity than other androgens . In addition, this compound stimulates the release of erythropoietin, which can lead to an increase in the production of red blood cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other anabolic steroids, can affect the action of this compound . Additionally, factors such as the pH of the environment, temperature, and the presence of certain enzymes can also influence the stability and action of this compound . .
Biochemical Analysis
Biochemical Properties
Boldenone exhibits strong anabolic and moderately androgenic properties . It binds to the androgen receptor, which regulates gene transcription . This interaction with the androgen receptor allows this compound to influence various biochemical reactions. For instance, it increases nitrogen retention and protein synthesis, stimulates appetite, and promotes the release of erythropoietin in the kidneys .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can stimulate the production of red blood cells, enhancing oxygen transport and thereby improving endurance . It also has been reported to cause decreased testosterone production in males, leading to significant harm to the reproductive system and fertility .
Molecular Mechanism
The molecular mechanism of this compound involves its androgenic activity. As an androgen, this compound binds to the androgen receptor, which regulates gene transcription . This binding triggers a series of molecular events within the cell, leading to the regulation of specific genes . The result is an increase in protein synthesis and a decrease in protein degradation, promoting muscle growth .
Temporal Effects in Laboratory Settings
This compound provides a slow but steady gain of strength and quality muscle mass . The effects of this drug become most apparent when used for longer cycles, usually lasting eight weeks or more . The muscle gained is more defined and solid, as water bloat is not contributing greatly to the diameter of the muscle .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to promote weight gain and increase appetite in horses . At higher doses, this compound can lead to significant harm to the reproductive system and fertility of males, including decreased size of the testes, lower sperm count, and lower sperm mobility .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a steroid hormone with androgenic activity, and androgens bind to the androgen receptor, which regulates gene transcription . This binding triggers a series of molecular events within the cell, leading to the regulation of specific genes .
Transport and Distribution
Given its lipophilic nature and its mechanism of action involving the androgen receptor, it is likely that this compound can diffuse across cell membranes and distribute throughout the body’s tissues .
Subcellular Localization
As an androgen, it is known to bind to the androgen receptor, which is located in the cytoplasm of cells . Upon binding, the receptor-hormone complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of specific genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boldenone can be synthesized from androstenedione through a dual-enzyme system involving 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD) . The conversion efficiency of these enzymes can be optimized to increase the yield of this compound .
Industrial Production Methods: The industrial production of this compound primarily relies on chemical synthesis, which involves complex conversion processes and can result in excessive byproducts and environmental pollution . Recently, biosynthetic routes using microbial methods have gained attention due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Boldenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound acetate, this compound propionate, and this compound cypionate .
Scientific Research Applications
Boldenone has a wide range of scientific research applications:
Comparison with Similar Compounds
Testosterone: Boldenone is a derivative of testosterone with a double bond between the C1 and C2 positions.
Quinbolone: A related compound, quinbolone, is the 17-cyclopentenyl enol ether of this compound.
Androsta-1,4-dien-3,17-dione: This compound has a structure analogous to this compound and is involved in its metabolic pathway.
Uniqueness: this compound is unique due to its specific anabolic properties and low androgenic potency, making it suitable for promoting muscle growth with fewer androgenic side effects .
Properties
Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription. | |
CAS No. |
846-48-0 |
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(10R,13S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
RSIHSRDYCUFFLA-DGGYFRSASA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Appearance |
Solid powder |
melting_point |
165 °C |
846-48-0 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-androstadiene-17-beta-ol-3-one 17alpha-boldenone 17beta-boldenone 17beta-hydroxyandrosta-1,4-diene-3-one boldenone dehydrotestosterone dehydrotestosterone, (17alpha)-isomer delta1-testosterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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